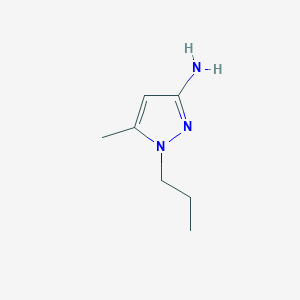

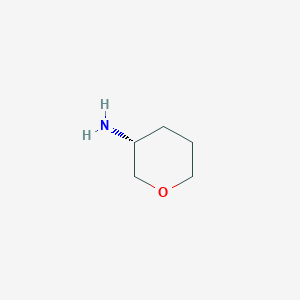

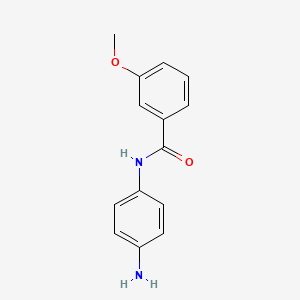

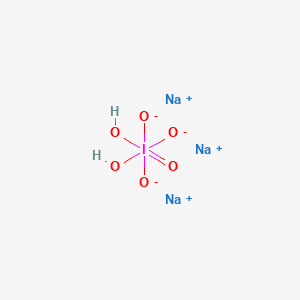

![molecular formula C12H14N2O3 B1313051 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 565448-79-5](/img/structure/B1313051.png)

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

説明

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound1. It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol1.

Synthesis Analysis

The synthesis of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is not explicitly mentioned in the available resources. However, methods for the synthesis of similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization2.Molecular Structure Analysis

The exact molecular structure of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is not provided in the available resources. However, it is known that it is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements1.Chemical Reactions Analysis

The specific chemical reactions involving 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not detailed in the available resources. However, similar compounds undergo reactions involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not fully detailed in the available resources. However, it is known that it is a solid at room temperature3.科学的研究の応用

Synthesis and Reactivity

- Researchers have developed convenient synthesis methods for a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione and 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. This approach also involved peptide coupling followed by cyclization in tetrahydrofuran with sodium hydride (NaH) (El Bouakher et al., 2011).

- Another study presented an efficient synthesis leading to novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis utilized condensation of ethyl 2-(benzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, yielding various bis-functionalized 1,4-diazepines in excellent yields (El Bouakher et al., 2013).

Chemical Space Exploration

- A review highlighted the virtual exploratory heterocyclic library 'VEHICLe' which contains over 200 unconquered bicyclic heteroaromatic rings, indicating a broad, untapped chemical space with potential medicinal interest. This review emphasized the synthetic challenge and the scientific contributions of exploring these unconquered ring scaffolds, aiming at expanding the chemical diversity (Thorimbert, Botuha, & Passador, 2018).

Potential Biological Activities

- Synthesis of hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones was achieved through straightforward methods. This research discovered compounds with potent antiproliferative activities against various human cancer cells, highlighting the potential anticancer therapeutic applications of these hybrids (Nie et al., 2018).

Safety And Hazards

The safety and hazards associated with 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not explicitly mentioned in the available resources.

将来の方向性

The future directions for the research and application of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are not specified in the available resources.

Please note that this information is based on the available online resources and may not be exhaustive or up-to-date. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.

特性

IUPAC Name |

1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(2)5-7-14-10-9(4-3-6-13-10)11(15)17-12(14)16/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBOSPXDVWNBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC=N2)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437044 | |

| Record name | 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

565448-79-5 | |

| Record name | 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565448-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。